N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that features a furan ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cyclization of vicinal N-((5-methylfuran-2-yl)methyl)aminoanilides. This process can be achieved through intramolecular cyclization under specific reaction conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as eco-friendly reagents and solvents, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone fragments.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include diketone derivatives, reduced triazole compounds, and substituted carboxamides. These products can be further utilized in various synthetic applications .
Scientific Research Applications
N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and triazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Methyl-1-((5-methylfuran-2-yl)methyl)-1H-benzimidazoles
- 2-Methyl-1-((5-methylpyrrol-2-yl)methyl)-1H-benzimidazoles
Uniqueness
N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its combination of a furan ring, a triazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the triazole ring, in particular, enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-6-2-3-7(15-6)4-10-9(14)8-5-11-13-12-8/h2-3,5H,4H2,1H3,(H,10,14)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJVSBVASUBRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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